

Application Notes and Protocols for the Quantification of Carvotanacetone

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Compound of Interest

Compound Name: Carvotanacetone

Cat. No.: B1241184

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Carvotanacetone**, a naturally occurring monoterpenoid found in various essential oils. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are intended to serve as a comprehensive guide for researchers in natural product chemistry, quality control, and drug development.

Introduction

Carvotanacetone, scientifically known as (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is a p-menthane monoterpenoid ketone.^{[1][2]} It is a constituent of various essential oils and is recognized for its characteristic aroma.^[3] Accurate and precise quantification of **Carvotanacetone** is crucial for the quality control of essential oils, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines validated analytical methods for its quantification.

Analytical Methods

Two primary chromatographic techniques are detailed for the quantification of **Carvotanacetone**: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or UV-Vis detection.

Gas Chromatography (GC)

GC is a highly suitable technique for the analysis of volatile compounds like **Carvotanacetone**.
[\[4\]](#)[\[5\]](#)

2.1.1. Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then detected and quantified by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides excellent quantitative data based on the ionization of carbon-containing compounds in a hydrogen flame, while GC-MS offers both quantification and structural identification based on the mass-to-charge ratio of fragmented ions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

2.1.2. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of **Carvotanacetone** using GC-based methods. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter	GC-FID	GC-MS	Reference
Limit of Detection (LOD)	< 10 mg/L	< 1 mg/L	[8]
Limit of Quantification (LOQ)	< 20 mg/L	< 5 mg/L	[8]
Linearity (r^2)	> 0.99	> 0.99	[9]
Precision (RSD%)	< 5%	< 5%	[8]
Accuracy (Recovery %)	95-105%	95-105%	[10]

2.1.3. Experimental Protocol: GC-FID/MS

Sample Preparation:

- **Essential Oils:** Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethyl acetate, or acetone) to a concentration within the linear range of the instrument. A typical dilution would be 1:100 (v/v).
- **Plant Material:** For solid samples, perform hydrodistillation or solvent extraction (e.g., Soxhlet extraction) to obtain the essential oil.[\[9\]](#) The extract can then be diluted as described above.
- **Formulations:** For pharmaceutical or cosmetic formulations, dissolve a known amount of the product in a suitable solvent and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.[\[11\]](#)

GC Parameters:

- **Instrument:** Agilent 7890B GC System or equivalent.
- **Column:** HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[\[6\]](#)
- **Carrier Gas:** Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
- **Inlet Temperature:** 250 °C.
- **Injection Volume:** 1 µL (split mode, split ratio 50:1).
- **Oven Temperature Program:**
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 180 °C at a rate of 4 °C/min.
 - Hold: Maintain at 180 °C for 5 minutes.
 - Ramp: Increase to 240 °C at a rate of 10 °C/min.
 - Hold: Maintain at 240 °C for 5 minutes.

Detector Parameters:

- FID:
 - Temperature: 280 °C.
 - Hydrogen flow: 30 mL/min.
 - Airflow: 300 mL/min.
 - Makeup gas (Nitrogen): 25 mL/min.
- MS (for GC-MS):
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.

Data Analysis:

Quantification is achieved by creating a calibration curve using standard solutions of **Carvotanacetone** of known concentrations. The peak area of **Carvotanacetone** in the sample chromatogram is then used to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC offers a viable alternative, particularly for non-volatile derivatives or when GC is unavailable.

2.2.1. Principle

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like **Carvotanacetone**, a reversed-phase column is typically used. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[\[12\]](#)[\[13\]](#)

2.2.2. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of **Carvotanacetone** using HPLC-based methods.

Parameter	HPLC-DAD/UV	Reference
Limit of Detection (LOD)	< 0.1 µg/mL	[14]
Limit of Quantification (LOQ)	< 0.5 µg/mL	[14]
Linearity (r ²)	> 0.999	[13][14]
Precision (RSD%)	< 2%	[15]
Accuracy (Recovery %)	98-102%	[15]

2.2.3. Experimental Protocol: HPLC-DAD/UV

Sample Preparation:

- General: Dissolve the sample containing **Carvotanacetone** in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).
- Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[3][13]

HPLC Parameters:

- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). [16]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.
- Injection Volume: 10 µL.

Detector Parameters:

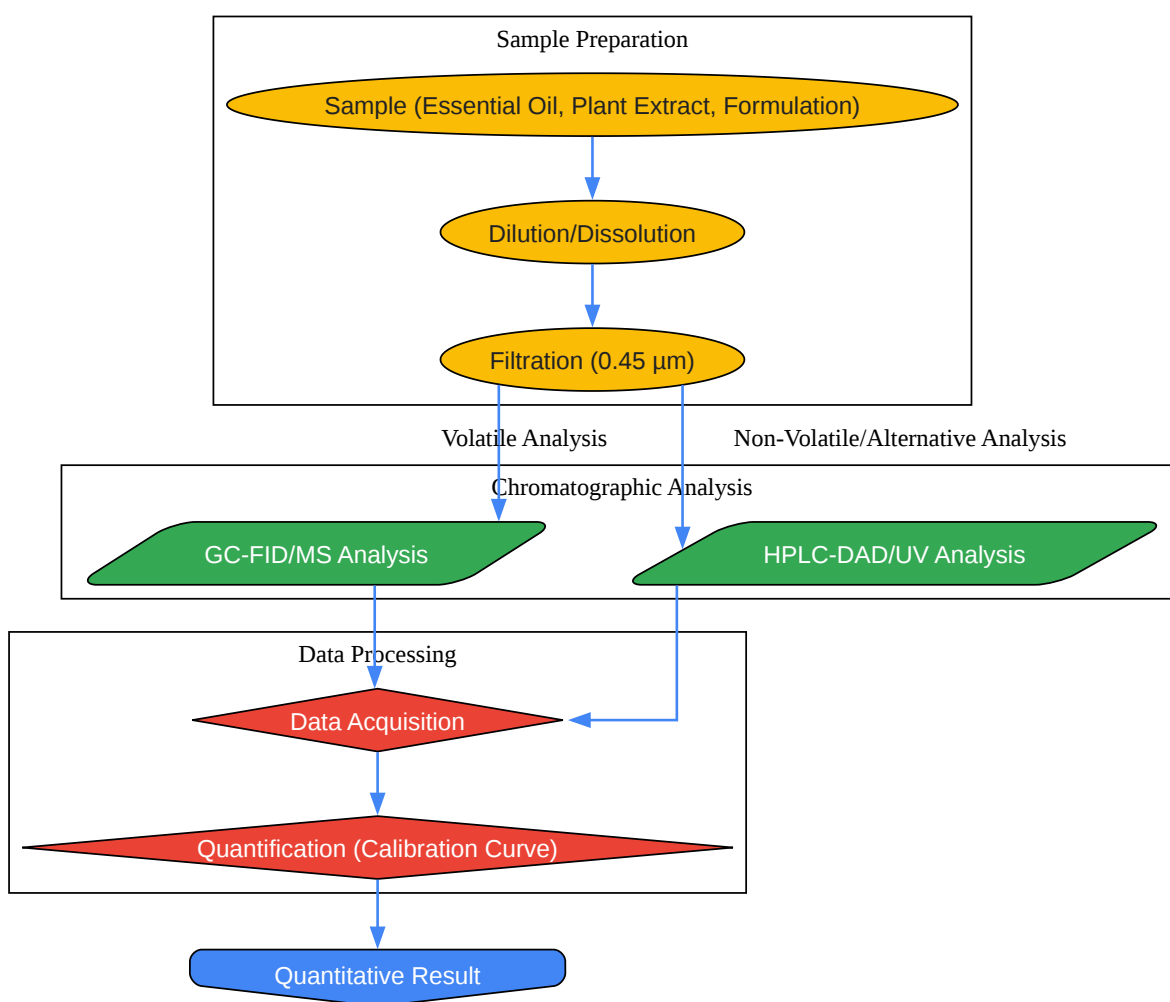
- DAD/UV Detector:
 - Detection Wavelength: 235 nm (This is an estimated λ_{max} for the α,β -unsaturated ketone chromophore and should be confirmed by running a UV spectrum of a **Carvotanacetone** standard).

Data Analysis:

Similar to GC, quantification is performed using a calibration curve generated from standard solutions of **Carvotanacetone**. The peak area from the sample chromatogram is used to calculate the concentration.

Visualizations

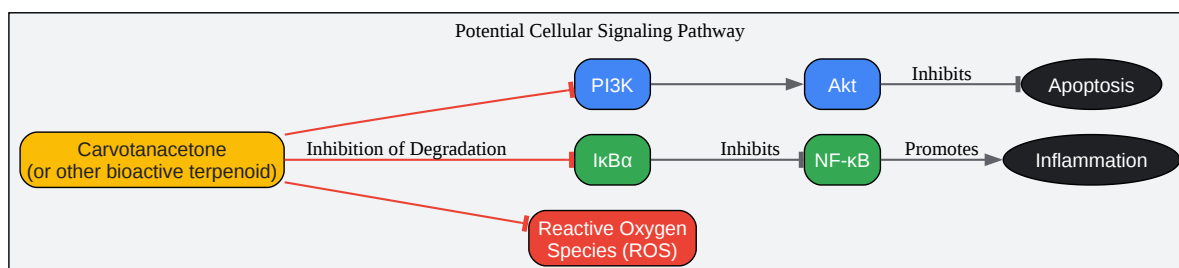
Experimental Workflow for **Carvotanacetone** Quantification



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Caption: Workflow for **Carvotanacetone** quantification.

Potential Signaling Pathway Modulation by Bioactive Terpenoids



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Caption: Potential modulation of signaling pathways.

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